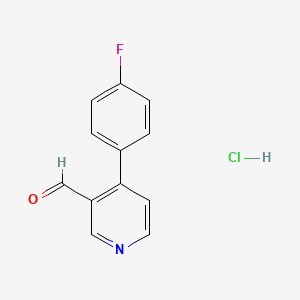![molecular formula C8H10ClNO3S2 B8638590 chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone is an organosulfur compound that features a sulfonimidoyl chloride group attached to a tosyl (p-toluenesulfonyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone can be synthesized through several methods. One common route involves the reaction of methanesulfinyl chloride with Chloramine-T . The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts or reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the compound to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the sulfonimidoyl chloride group with a nucleophile, leading to the formation of sulfonamides or other derivatives.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Coupling reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and phenols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other organosulfur compounds. These products are valuable intermediates in organic synthesis and have various applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone has several scientific research applications, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a building block for various chemical transformations.
Medicinal chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs with antibacterial, antiviral, and anticancer properties.
Polymer chemistry: It is utilized in the synthesis of polymers and materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The sulfonimidoyl chloride group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone include:
Sulfonamides: These compounds share the sulfonamide functional group and have similar reactivity and applications.
Sulfonimidates: These are closely related compounds with a sulfonimidate group, used in similar chemical transformations.
Uniqueness
This compound is unique due to its combination of the tosyl and sulfonimidoyl chloride groups, which confer specific reactivity and properties. This makes it a valuable reagent in organic synthesis and medicinal chemistry, offering distinct advantages over other similar compounds .
Eigenschaften
Molekularformel |
C8H10ClNO3S2 |
|---|---|
Molekulargewicht |
267.8 g/mol |
IUPAC-Name |
N-(chloro-methyl-oxo-λ6-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO3S2/c1-7-3-5-8(6-4-7)15(12,13)10-14(2,9)11/h3-6H,1-2H3 |
InChI-Schlüssel |
QUSQXYDPIDDWLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-2,5-dicarbonitrile](/img/structure/B8638513.png)



![5-Amino-2-[1,2,4]triazol-1-ylbenzonitrile](/img/structure/B8638544.png)

![2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole](/img/structure/B8638563.png)






